Nisoxetinhydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Nisoxetin-Hydrochlorid wird in der wissenschaftlichen Forschung häufig verwendet, da es die Noradrenalin-Wiederaufnahme selektiv hemmt . Einige seiner Anwendungen sind:

Chemie: Wird als Standard-selektiver Noradrenalin-Wiederaufnahmehemmer in verschiedenen chemischen Studien verwendet.

Biologie: Wird verwendet, um die Rolle von Noradrenalin in biologischen Systemen zu untersuchen.

Medizin: Wird in der Forschung im Zusammenhang mit Antidepressiva und anderen psychiatrischen Störungen verwendet.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf die Noradrenalin-Wiederaufnahme abzielen.

5. Wirkmechanismus

Nisoxetin-Hydrochlorid übt seine Wirkung aus, indem es die Wiederaufnahme von Noradrenalin in Synapsen selektiv hemmt . Diese Hemmung erhöht die Konzentration von Noradrenalin im synaptischen Spalt, verstärkt seine Übertragung und führt zu verschiedenen physiologischen Wirkungen . Die beteiligten molekularen Ziele umfassen den Noradrenalintransporter (NET), der für die Wiederaufnahme von Noradrenalin verantwortlich ist .

Wirkmechanismus

Target of Action

Nisoxetine hydrochloride is a potent and selective inhibitor for the reuptake of norepinephrine (noradrenaline) into synapses . It primarily targets the Norepinephrine Transporter (NET) . The role of NET is to transport the neurotransmitter norepinephrine from the synaptic cleft back into the presynaptic neuron, which terminates the signal of the neurotransmitter .

Mode of Action

Nisoxetine hydrochloride acts by inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to prolonged neurotransmitter action and enhanced neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by Nisoxetine hydrochloride is the norepinephrine reuptake pathway .

Result of Action

The inhibition of norepinephrine reuptake by Nisoxetine hydrochloride results in an increased concentration of norepinephrine in the synaptic cleft . This leads to enhanced stimulation of post-synaptic norepinephrine receptors, which can have various effects depending on the specific receptor subtype and the location within the body . Nisoxetine has been used to research obesity and energy balance, and it exerts some local analgesia effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Nisoxetin-Hydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Phenoxyphenylpropylamin (PPA)-Gruppe als Analoga von Diphenhydramin beinhalten . Die Synthese umfasst die folgenden Schritte:

Bildung des Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 2-Methoxyphenol mit Epichlorhydrin unter Bildung von 2-Methoxyphenoxypropanol.

Aminierung: Das Zwischenprodukt wird dann mit Methylamin umgesetzt, um 2-Methoxyphenoxypropanamin zu bilden.

Bildung des Endprodukts: Der letzte Schritt beinhaltet die Reaktion von 2-Methoxyphenoxypropanamin mit Benzylchlorid unter Bildung von Nisoxetin, das dann in sein Hydrochloridsalz umgewandelt wird.

Industrielle Produktionsmethoden: Die industrielle Produktion von Nisoxetin-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Nisoxetin-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Nisoxetin kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um entsprechende Amine zu bilden.

Substitution: Nisoxetin kann Substitutionsreaktionen eingehen, bei denen die Methoxygruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Oxiden.

Reduktion: Bildung von Aminen.

Substitution: Bildung von substituierten Phenoxyphenylpropylaminen-Derivaten.

Vergleich Mit ähnlichen Verbindungen

Nisoxetin-Hydrochlorid ist einzigartig aufgrund seiner hohen Selektivität für die Hemmung der Noradrenalin-Wiederaufnahme . Ähnliche Verbindungen umfassen:

Fluoxetin-Hydrochlorid: Ein selektiver Serotonin-Wiederaufnahmehemmer (SSRI) mit einem anderen Wirkmechanismus.

Tomoxetin-Hydrochlorid: Ein weiterer Noradrenalin-Wiederaufnahmehemmer, jedoch mit anderen pharmakologischen Eigenschaften.

Duloxetin-Hydrochlorid: Ein Serotonin-Noradrenalin-Wiederaufnahmehemmer (SNRI) mit doppelter Wirkung auf die Serotonin- und Noradrenalin-Wiederaufnahme.

Nisoxetin-Hydrochlorid zeichnet sich durch seine spezifische Hemmung der Noradrenalin-Wiederaufnahme aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Eigenschaften

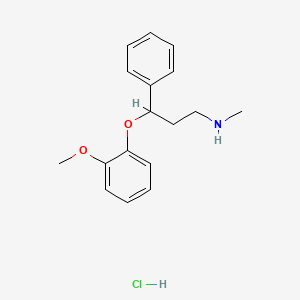

IUPAC Name |

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEURBZEQJZUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00110037 | |

| Record name | Nisoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00110037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Nisoxetine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57754-86-6 | |

| Record name | Benzenepropanamine, γ-(2-methoxyphenoxy)-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57754-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nisoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057754866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57754-86-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nisoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00110037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NISOXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X76P2Y0EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.